molecular formula C23H17ClN4OS B5070704 3-Benzylsulfanyl-6-(3-chlorophenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

3-Benzylsulfanyl-6-(3-chlorophenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B5070704
M. Wt: 432.9 g/mol
InChI Key: YELPVVCUYUGISM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzylsulfanyl-6-(3-chlorophenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a heterocyclic compound that belongs to the class of triazino-benzoxazepines. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 3-Benzylsulfanyl-6-(3-chlorophenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of benzyl mercaptan with a chlorophenyl-substituted triazino-benzoxazepine precursor. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Chemical Reactions Analysis

3-Benzylsulfanyl-6-(3-chlorophenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Benzylsulfanyl-6-(3-chlorophenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes or interfering with cellular processes .

Comparison with Similar Compounds

3-Benzylsulfanyl-6-(3-chlorophenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine can be compared with other similar compounds, such as:

This compound’s unique combination of a triazino and benzoxazepine moiety sets it apart from other similar compounds, offering a distinct profile of chemical reactivity and biological activity.

Properties

IUPAC Name

3-benzylsulfanyl-6-(3-chlorophenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4OS/c24-17-10-6-9-16(13-17)21-25-19-12-5-4-11-18(19)20-22(29-21)26-23(28-27-20)30-14-15-7-2-1-3-8-15/h1-13,21,25H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELPVVCUYUGISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC(=CC=C5)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.